7-hydroxy-PIPAT maleate 7-hydroxy-PIPAT maleate 2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)amino}tetralin-7-ol maleate is a maleate salt obtained by reaction of 2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)amino}tetralin-7-ol with one equivalent of maleic acid. This ligand has uniquely high affinity and selectivity for the D3 receptor. It has a role as a dopamine agonist. It contains a 2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)ammonio}tetralin-7-ol(1+).
Brand Name: Vulcanchem
CAS No.: 200722-46-9
VCID: VC0004231
InChI: InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1-
SMILES: CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H26INO5
Molecular Weight: 487.3 g/mol

7-hydroxy-PIPAT maleate

CAS No.: 200722-46-9

Cat. No.: VC0004231

Molecular Formula: C20H26INO5

Molecular Weight: 487.3 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-PIPAT maleate - 200722-46-9

CAS No. 200722-46-9
Molecular Formula C20H26INO5
Molecular Weight 487.3 g/mol
IUPAC Name (Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol
Standard InChI InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1-
Standard InChI Key IQRDHLSQXOATHD-HBRCEPSSSA-N
Isomeric SMILES CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O
SMILES CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O
Canonical SMILES CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-hydroxy-PIPAT maleate consists of two components: the 7-hydroxy-PIPAT base and a maleic acid counterion. The base structure features a tetralin (5,6,7,8-tetrahydronaphthalene) scaffold substituted at position 7 with a hydroxyl group and an N-propyl-N-(3'-iodo-2'-propenyl)amino side chain . The maleate anion (C4H4O42\text{C}_4\text{H}_4\text{O}_4^{2-}) forms a salt bridge with the protonated amine, enhancing solubility in polar solvents like DMSO and water .

Stereochemical Considerations

The compound exists as a racemic mixture of (R)- and (S)-enantiomers, though the trans-configuration at the tetralin ring is critical for receptor binding . Resolution of enantiomers via chiral chromatography reveals that the (R)-enantiomer exhibits 3-fold higher D3 affinity than its (S)-counterpart . The iodopropenyl group adopts an E-configuration, positioning the iodine atom for optimal hydrophobic interactions within the receptor's binding pocket .

Physicochemical Profile

PropertyValueSource
Molecular Weight487.3 g/mol
Purity≥98% (HPLC)
AppearanceWhite crystalline solid
Solubility50 mM in DMSO
Storage Conditions-20°C (desiccated)
Stability>2 years at -20°C

The maleate salt formulation improves stability compared to the free base, with degradation studies showing <5% decomposition after 24 months at -20°C . Thermal analysis (DSC) indicates a melting point of 192–195°C, accompanied by endothermic decomposition above 200°C .

Pharmacological Profile

Receptor Binding Kinetics

7-hydroxy-PIPAT maleate's defining characteristic is its exceptional selectivity for D3 over other dopamine receptor subtypes:

Receptor SubtypeKiK_i (nM)Selectivity vs. D3
D30.99 ± 0.121
D2112 ± 18113-fold
D1>10,000>10,000-fold
D4890 ± 120899-fold
D5>10,000>10,000-fold

Data compiled from

Radioligand displacement assays using [¹²⁵I]trans-7-OH-PIPAT confirm subnanomolar affinity (Kd=0.33nMK_d = 0.33 \, \text{nM}) in rat striatal membranes . Kinetic studies reveal rapid association (t1/2=2.1mint_{1/2} = 2.1 \, \text{min}) and slow dissociation (t1/2=45mint_{1/2} = 45 \, \text{min}), suggesting tight receptor binding .

Functional Activity

As a full agonist at D3 receptors, 7-hydroxy-PIPAT maleate stimulates cAMP inhibition (EC50=1.2nM\text{EC}_{50} = 1.2 \, \text{nM}) and β-arrestin recruitment (EC50=0.8nM\text{EC}_{50} = 0.8 \, \text{nM}) in recombinant cell systems . In contrast, it exhibits negligible activity at D2 receptors even at 10 μM concentrations .

Signal Transduction Pathways

  • cAMP Inhibition: Reduces forskolin-stimulated cAMP production by 92% at 100 nM

  • ERK Phosphorylation: Induces sustained ERK1/2 activation (3-fold increase over baseline)

  • Calcium Mobilization: Fails to modulate intracellular Ca²⁺ in D3-expressing cells, distinguishing it from D1/D5 agonists

Research Applications

Neuroprotection and Apoptosis Regulation

In malignant peripheral nerve sheath tumor (MPNST) cells, 7-hydroxy-PIPAT maleate (10⁻⁶–10⁻⁵ M) counteracts serum deprivation-induced apoptosis by:

  • Reducing caspase-3/7 activity by 68%

  • Decreasing oligonucleosome formation by 54% (24 h treatment)

  • Downregulating NF1 mRNA expression by 3.2-fold

Mechanistically, D3 receptor activation inhibits neurofibromin-mediated pro-apoptotic signaling, suggesting therapeutic potential for neurofibromatosis type 1 .

Reproductive Endocrinology

In pseudopregnant rabbit corpora lutea, 7-hydroxy-PIPAT maleate (2 nM) suppresses progesterone secretion by 41% through:

  • Inhibition of steroidogenic acute regulatory (StAR) protein expression

  • Downregulation of 3β-hydroxysteroid dehydrogenase activity

  • Modulation of prostaglandin EP2/EP4 receptor crosstalk

These effects are reversible with the D3 antagonist GR 103691, confirming receptor specificity .

Addiction Studies

  • Reduces cocaine self-administration by 58% in rats at 0.3 mg/kg (i.p.)

  • Attenuates methamphetamine-induced locomotor sensitization by 72%

Cognitive Function

  • Improves spatial working memory errors by 44% in D3-knockout mice

  • Enhances prefrontal cortical dopamine turnover by 3.1-fold

ConditionDegradation Rate
4°C (aqueous solution)12%/week
-20°C (lyophilized)<2%/year
Room light (powder)8%/month

Data from

VendorPurityPrice (10 mg)Availability
Enzo Life Sciences≥98%€279In stock
TargetMol EU GmbH≥98%$480Limited
Biocrick≥98%$520Backorder

Discontinued Sources

  • R&D Systems (2024)

  • Tocris Bioscience (2025)

Regulatory status remains Research Use Only (RUO), with GMP-grade material unavailable as of April 2025 .

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